Acetyl cevadine
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Overview
Description
Acetyl cevadine is a naturally occurring alkaloid derived from the plant genus Veratrum. It is known for its potent biological activity and has been studied for various pharmacological effects. This compound is part of the veratrum alkaloids family, which are known for their toxic properties and have been used historically in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl cevadine typically involves the acetylation of cevadine, a process where an acetyl group is introduced into the molecule. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound involves the extraction of cevadine from Veratrum plants followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate cevadine. The isolated cevadine is then acetylated using industrial-scale acetylation processes, which may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Acetyl cevadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with different pharmacological properties.
Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a model compound to study alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its pharmacological effects, including its potential use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of acetyl cevadine involves its interaction with sodium ion channels in nerve cells. It binds to these channels and alters their function, leading to changes in nerve signal transmission. This interaction can result in various physiological effects, including analgesia and anti-inflammatory responses. The molecular targets include specific subtypes of sodium channels, and the pathways involved are related to the modulation of ion flow across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cevadine: The parent compound of acetyl cevadine, known for its similar biological activity.
Veratridine: Another veratrum alkaloid with potent effects on sodium channels.
Protoverine: A related alkaloid with distinct pharmacological properties.
Uniqueness of this compound
This compound is unique due to its specific acetylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, cevadine. This modification can enhance its biological activity and reduce its toxicity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63982-55-8 |
---|---|
Molecular Formula |
C34H51NO10 |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
(E)-3-[(2S,6S,9S,10R,15S,19S)-22-acetyloxy-1,10,11,12,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C34H51NO10/c1-17-7-10-25-29(6,40)33(42)24(15-35(25)14-17)30(41)16-32-21(22(30)13-26(33)37)8-9-23-28(32,5)11-12-31(44-20(4)36,34(23,43)45-32)19(3)18(2)27(38)39/h17,21-26,37,40-43H,7-16H2,1-6H3,(H,38,39)/b19-18+/t17-,21-,22?,23?,24-,25-,26?,28-,29+,30?,31?,32?,33?,34?/m0/s1 |
InChI Key |
RQNKWTLDGGYZDU-SEAFMYKGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@](C3([C@@H](CN2C1)C4(CC56[C@H](C4CC3O)CCC7[C@@]5(CCC(C7(O6)O)(/C(=C(\C)/C(=O)O)/C)OC(=O)C)C)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3(C(CC4C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)(C(=C(C)C(=O)O)C)OC(=O)C)O)C)O)O)(C)O |
Origin of Product |
United States |
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